molecular formula C13H9BrClN3 B13111223 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine

5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13111223
M. Wt: 322.59 g/mol
InChI Key: OUXKUSNBRPZWRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The process involves the following steps :

    Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrazines.

Scientific Research Applications

5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s kinase inhibitory activity suggests that it may interfere with phosphorylation processes, thereby affecting cellular functions and signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: Shares a similar core structure but lacks the benzyl group.

    5H-Pyrrolo[2,3-b]pyrazine: The parent compound without any substituents.

    2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Contains an aldehyde group instead of the benzyl group.

Uniqueness

5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets.

Properties

Molecular Formula

C13H9BrClN3

Molecular Weight

322.59 g/mol

IUPAC Name

5-benzyl-2-bromo-7-chloropyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H9BrClN3/c14-11-6-16-13-12(17-11)10(15)8-18(13)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

OUXKUSNBRPZWRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=NC(=CN=C32)Br)Cl

Origin of Product

United States

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